![molecular formula C27H28N4O6S B2739715 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-73-4](/img/structure/B2739715.png)
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C27H28N4O6S and its molecular weight is 536.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide represents a novel class of sulfamoyl benzamide derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves the coupling of a sulfamoyl group with a benzamide framework and an oxadiazole moiety. The structural formula can be represented as follows:
The compound's structure is characterized by the presence of:
- A sulfamoyl group that enhances solubility and biological activity.
- An oxadiazole ring known for its pharmacological properties.
- A dimethoxyphenyl substituent that may contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that sulfamoyl benzamide derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to this one have shown significant inhibitory effects on various cancer cell lines. For instance, derivatives containing oxadiazole rings have been reported to inhibit RET kinase activity, which is crucial in cancer proliferation pathways .
- Antimicrobial Properties : Some sulfamoyl derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the sulfamoyl group is often linked to enhanced antibacterial properties .
Case Studies and Research Findings
- Antitumor Activity : A study on related benzamide derivatives revealed that compounds with oxadiazole rings exhibited potent antitumor activity against HepG2 cells, with IC50 values as low as 0.25 µM . This suggests that the oxadiazole moiety in our compound may similarly enhance anticancer efficacy.
- Kinase Inhibition : Research has shown that specific benzamide derivatives can act as RET kinase inhibitors, leading to reduced cell proliferation in cancer models. The compound's structure suggests potential for similar activity due to the presence of the oxadiazole and sulfamoyl groups .
- In vitro Studies : In vitro assays have demonstrated that related compounds exhibit moderate to high potency in inhibiting cell growth in cancer lines. For example, compounds with similar structural features have been found to significantly inhibit cell proliferation driven by mutations in RET kinase .
Data Table: Biological Activities of Related Compounds
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The chemical structure of the compound features a sulfamoyl group linked to an oxadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that can include the condensation of appropriate hydrazides with various aromatic aldehydes or ketones to form the oxadiazole framework. The specific synthetic pathways can vary, but they often incorporate techniques such as refluxing in solvents like formamide or using catalysts to promote the formation of key intermediates.
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of oxadiazole derivatives, including the compound . Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Assays : In vitro studies have demonstrated that certain derivatives can induce apoptosis in glioblastoma cells by damaging DNA and disrupting cell proliferation pathways .
- Molecular Docking Studies : Computational simulations suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .
Anti-Diabetic Effects
The compound also shows promise in managing diabetes:
- In Vivo Studies : Experiments conducted on genetically modified models like Drosophila melanogaster have revealed that specific derivatives can significantly lower glucose levels, indicating their potential as anti-diabetic agents .
- Mechanistic Insights : The mechanisms are believed to involve modulation of insulin signaling pathways and enhancement of glucose uptake by peripheral tissues.
Case Study 1: Cytotoxic Efficacy
A study involving a series of synthesized oxadiazoles demonstrated that compounds similar to 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited IC50 values in low micromolar ranges against glioblastoma cell lines . These findings support further exploration into their mechanisms of action and optimization for clinical use.
Case Study 2: Anti-Diabetic Activity
In a separate investigation using diabetic Drosophila models, certain oxadiazole derivatives were found to significantly reduce hyperglycemia through enhanced insulin sensitivity. This study underscores the therapeutic potential of these compounds in metabolic disorders .
Propiedades
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S/c1-18(2)31(17-19-8-6-5-7-9-19)38(33,34)24-12-10-20(11-13-24)25(32)28-27-30-29-26(37-27)21-14-22(35-3)16-23(15-21)36-4/h5-16,18H,17H2,1-4H3,(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRSNNGENPVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.